2-[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile” can be determined using various techniques. For instance, its molecular weight is 331.133.Scientific Research Applications
Antioxidant Activity
- A study by El‐Mekabaty (2015) demonstrated that certain compounds derived from 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile, specifically pyrazole and thiophene derivatives, exhibited antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).
Anticancer and Anti-inflammatory Agents
- Research by Rahmouni et al. (2016) synthesized derivatives of pyrazolopyrimidines, including 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile, and evaluated them as potential anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antibacterial Activity
- A study by Koshelev et al. (2020) synthesized benzotriazole, cyclic amides, and pyrimidine derivatives containing 2,6-di-tert-butyl-phenol fragments, which demonstrated good antibacterial activity against Staphylococcus aureus (Koshelev et al., 2020).
Antiviral Activity
- Tantawy et al. (2012) conducted a study on 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles derived from 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile, which showed significant in vitro antiviral activity against herpes simplex virus type-1 (Tantawy et al., 2012).
Future Directions
The future directions for research on “2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile” could include further exploration of its synthesis, chemical reactions, and biological activities. Additionally, its mechanism of action and safety profile could be investigated in more detail .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELWHZPSLYKTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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